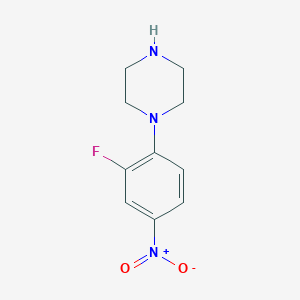

1-(2-Fluoro-4-nitrophenyl)piperazine

描述

Structure

2D Structure

属性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILOTWJFFLIFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382426 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-33-7 | |

| Record name | 1-(2-fluoro-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154590-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Fluoro 4 Nitrophenyl Piperazine

Comprehensive Analysis of Synthetic Pathways for Piperazine (B1678402) Derivatives

The construction of the arylpiperazine moiety can be achieved through several strategic approaches. These methods range from classical reactions to modern catalyzed coupling processes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-heteroatom bonds on aromatic rings. masterorganicchemistry.com This pathway is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). chemistrysteps.com The reaction proceeds via an addition-elimination mechanism. In the first step, the nucleophile—in this case, piperazine—attacks the electron-deficient aromatic carbon bearing a leaving group (typically a halogen). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring and yields the final product. chemistrysteps.com

A crucial feature of the SNAr reaction is the requirement for the EWG to be positioned ortho or para to the leaving group. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com When synthesizing arylpiperazines, halogenated nitroarenes are ideal substrates. The reactivity of the halogen leaving group in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com The rate-determining step is typically the initial nucleophilic attack and the breaking of aromaticity, not the cleavage of the carbon-halogen bond. chemistrysteps.com

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. thieme-connect.com This reaction is pivotal in the derivatization of the piperazine scaffold, particularly for introducing substituents onto one of the nitrogen atoms. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine, such as piperazine or a piperazine derivative, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding amine. thieme-connect.com

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired selectivity. Commonly used reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their mildness and high functional group tolerance. thieme-connect.com For greener and more atom-economical processes, catalytic hydrogenation using H₂ gas is an ideal alternative, though it can sometimes present challenges with secondary amines due to the potential for concomitant reduction of the carbonyl group. thieme-connect.com Reductive amination has been successfully applied in the synthesis of numerous piperazine-containing drugs. mdpi.com

The formation of the core piperazine heterocycle can be accomplished through various cyclization strategies. These methods build the six-membered ring from acyclic precursors. One established approach involves the cyclization of N,N'-disubstituted-1,2-diaminoethanes with suitable dielectrophiles.

A more recent and conceptually different strategy involves the catalytic reductive cyclization of dioximes. This method can convert a primary amino group into a piperazine ring by first performing a double Michael addition to nitrosoalkenes to create a bis(oximinoalkyl)amine intermediate. nih.govresearchgate.net Subsequent catalytic hydrogenolysis and hydrogenation of this intermediate lead to the formation of the piperazine ring. nih.gov This technique offers a pathway to stereoselectively synthesize substituted piperazines, such as cis-2,6-disubstituted derivatives, which can be challenging to access through other routes. nih.gov Other cyclization methods include palladium-catalyzed reactions that couple a propargyl unit with a diamine component and Mn(OAc)₃-mediated oxidative radical cyclizations of unsaturated acyl piperazine derivatives. organic-chemistry.orgnih.gov

Modern synthetic chemistry has seen the development of powerful transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds. These methods provide efficient and versatile routes to arylpiperazines, often under milder conditions and with broader substrate compatibility than classical SNAr reactions.

The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine like piperazine. mdpi.com This reaction is highly valued in pharmaceutical process chemistry for its reliability and scope. mdpi.com Copper-catalyzed N-arylation reactions, sometimes referred to as Ullmann-type couplings, represent another important class. While early versions required harsh conditions, modern protocols use ligands like 1,1'-bi-2-naphthol (B31242) (BINOL) to facilitate the coupling of N-Boc-piperazine with aryl iodides under more convenient conditions. researchgate.net Other advanced methods include Suzuki-type cross-coupling, where an arylboronic acid is coupled with a halogenated precursor, which has been used to prepare 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. researchgate.net These advanced catalytic systems are essential tools for constructing complex molecules containing the arylpiperazine motif. nih.govrsc.org

Specific Synthesis of 1-(2-Fluoro-4-nitrophenyl)piperazine

The most direct and common method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. The logical precursors for this synthesis are piperazine and an appropriately substituted fluoronitrobenzene. The target molecule's structure, with the piperazine ring at position 1, a fluorine atom at position 2, and a nitro group at position 4, points to 3,4-difluoronitrobenzene (B149031) as the ideal starting aryl halide.

In this reaction, the nitro group at position 4 strongly activates the C-F bond at the same carbon (C4) for nucleophilic attack. The attack by one of the nitrogen atoms of piperazine at C4 leads to the displacement of the fluoride (B91410) ion and the formation of the desired C-N bond. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrogen fluoride (HF) generated during the reaction.

The efficiency and yield of the SNAr reaction to produce this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include temperature, solvent, molar ratio of reactants, and reaction time. A study on the analogous reaction between 2,4-difluoronitrobenzene (B147775) and morpholine (B109124) to produce 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) in a continuous microreactor provides valuable insights into the optimization of such processes. researchgate.net The findings from this related synthesis can inform the optimal conditions for the synthesis of the target piperazine compound.

The selection of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) being preferred as they can solvate the charged intermediate and facilitate the reaction. The molar ratio of piperazine to the difluoronitrobenzene substrate is also a key variable; a higher ratio can increase the reaction rate and minimize the formation of undesired bis-arylated byproducts. Temperature plays a significant role in reaction kinetics, with higher temperatures generally leading to faster conversion.

The table below illustrates a hypothetical optimization study based on typical parameters for SNAr reactions and findings from analogous syntheses. researchgate.net

| Entry | Molar Ratio (Piperazine:Aryl Halide) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 2:1 | 80 | Acetonitrile | 12 | 75 |

| 2 | 4:1 | 80 | Acetonitrile | 12 | 88 |

| 3 | 4:1 | 100 | Acetonitrile | 8 | 92 |

| 4 | 4:1 | 100 | DMF | 8 | 95 |

| 5 | 4:1 | 120 | DMF | 6 | 94 |

This is a representative data table illustrating the effects of reaction parameters on product yield.

Based on such optimization studies, ideal conditions often involve using a moderate excess of piperazine in a polar aprotic solvent like DMF at an elevated temperature (e.g., 100 °C) to achieve a high yield in a reasonable timeframe.

Exploration of Green Chemistry Principles in Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact and improve efficiency. For the synthesis of N-arylpiperazines like this compound, modern techniques such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.com This technique can be applied to the key synthetic step of this compound, which is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide. The use of microwave irradiation can accelerate this reaction, which might otherwise require prolonged heating in high-boiling solvents. mdpi.comresearchgate.net For instance, the reaction of various amines with precursors has been shown to proceed in good yields under microwave irradiation at 65–70 °C. mdpi.com This approach not only speeds up the synthesis but also aligns with green chemistry goals by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents. nih.gov

Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. nih.gov Ultrasound has been successfully used in the synthesis of various heterocyclic compounds, including piperazine-based structures, often under mild, solvent-free conditions. mdpi.comnih.gov Applying this technique to the synthesis of this compound could lead to high yields in shorter timeframes, even in green solvents like water, thereby minimizing the reliance on volatile organic compounds. mdpi.com

These green methodologies offer efficient, scalable, and environmentally conscious pathways for the production of this compound and its derivatives, representing a significant advancement in sustainable pharmaceutical chemistry. mdpi.com

Design and Synthesis of Novel Analogues and Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic design and synthesis of a diverse range of analogues. These modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. The primary points of derivatization are the piperazine nitrogen atoms and the fluoro-nitrophenyl ring.

The piperazine moiety contains two nitrogen atoms, but in this compound, the N-1 atom is already substituted with the aryl group. The secondary amine at the N-4 position, however, serves as a versatile handle for introducing a wide array of functional groups through reactions such as N-alkylation and N-acylation. nih.gov

N-Alkylation and N-Acylation: The N-4 nitrogen can be readily alkylated or acylated using various electrophilic reagents. These reactions allow for the introduction of diverse substituents, which can modulate the molecule's physicochemical properties, such as lipophilicity and basicity, and influence its interaction with biological targets. For example, alkylation of the N-4 position of piperazine rings in other scaffolds has been shown to enhance biological activity. nih.gov

A specific example is the synthesis of 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine, where a propargyl group is introduced at the N-4 position. researchgate.net This introduces a terminal alkyne, a valuable functional group for further modification via click chemistry. Similarly, acylation can be performed, as demonstrated by the synthesis of 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine. vibrantpharma.com

| Derivative Name | Modification Type | Reagent/Method | Position of Modification |

|---|---|---|---|

| 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine | N-Alkylation | Propargyl bromide | N-4 |

| 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine | N-Acylation | Acetyl chloride or Acetic anhydride | N-4 |

Modification of the fluoro-nitrophenyl ring is another key strategy for generating analogues. This is most commonly achieved by altering the starting materials used in the initial synthesis rather than by direct substitution on the pre-formed this compound molecule. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom is displaced by a nitrogen of the piperazine ring. mdpi.com The reaction is facilitated by the presence of the electron-withdrawing nitro group.

By starting with different substituted fluoroaromatic compounds, a variety of analogues can be produced. For instance:

Using 1,4-difluoro-2-nitrobenzene would result in the synthesis of 1-(4-fluoro-2-nitrophenyl)piperazine.

Employing other dihalonitrobenzenes or fluoronitrobenzenes with additional substituents (e.g., methyl, methoxy, trifluoromethyl) would yield a library of derivatives with diverse substitution patterns on the phenyl ring.

Furthermore, the nitro group itself can be chemically transformed. For example, reduction of the nitro group to an amine provides a new functional group that can be further derivatized through diazotization, acylation, or alkylation, opening up another avenue for creating diverse analogues.

Introducing chirality into the molecule can lead to derivatives with improved potency and selectivity for biological targets. Stereoselective synthesis of chiral analogues of this compound can be approached in two primary ways:

Use of Chiral Building Blocks: The most direct method is to start the synthesis with a chiral piperazine derivative. For example, reacting 1,2-difluoro-4-nitrobenzene with an enantiomerically pure substituted piperazine, such as (R)- or (S)-2-methylpiperazine, would yield the corresponding chiral product, for example, 1-(2-fluoro-4-nitrophenyl)-3-methylpiperazine. chemicalbook.com This approach leverages the availability of chiral pools of starting materials. nih.gov

Asymmetric Synthesis: More advanced strategies involve the asymmetric synthesis of the piperazine ring itself. Methods such as palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors can produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org These chiral intermediates can then be further elaborated to yield the desired N-aryl piperazine derivatives. Another approach involves the stereoselective alkylation of chiral glycine (B1666218) enolate synthons derived from amino acids like S-phenylalanine to construct the chiral piperazine core. researchgate.netclockss.org These methods allow for precise control over the stereochemistry of substituents on the piperazine ring's carbon atoms.

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophoric scaffolds to create a single hybrid molecule with potentially enhanced or synergistic biological activity. The N-4 position of this compound is an ideal attachment point for creating such hybrids.

By connecting the core scaffold to other biologically active moieties, researchers can design multi-target agents or improve the pharmacokinetic profile of the parent molecules. This approach has been widely explored with phenylpiperazine cores. For example, phenylpiperazine units have been hybridized with various heterocyclic systems known for their pharmacological importance. mdpi.com

| Hybrid Scaffold Concept | Linked Moiety | Potential Therapeutic Area |

|---|---|---|

| Piperazine-Triazine Hybrids | 1,3,5-Triazine | Anticancer nih.gov |

| Piperazine-Purine Hybrids | Purine | Anticancer nih.gov |

| Piperazine-Benzothiazine Hybrids | 1,2-Benzothiazine | Anticancer mdpi.com |

| Piperazine-Oxadiazole Hybrids | 1,3,4-Oxadiazole | Alzheimer's Disease nih.gov |

| Piperazine-Phenylglycinamide Hybrids | Phenylglycinamide | Anticonvulsant mdpi.com |

| Piperazine-Emodin Hybrids | Emodin | Antiviral rsc.org |

The synthesis of these hybrids typically involves a coupling reaction between this compound and a suitably functionalized partner molecule, often through the formation of an amide, amine, or other stable linker at the N-4 position.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For 1-(2-Fluoro-4-nitrophenyl)piperazine, the theoretical exact mass corresponding to its molecular formula, C₁₀H₁₂FN₃O₂, has been calculated. nih.gov This value serves as a critical reference point for experimental verification.

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN₃O₂ |

| Theoretical Exact Mass | 225.09135480 Da |

In a typical HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured with exceptional precision. The experimentally determined mass is then compared to the theoretical mass, with a minimal mass error providing strong evidence for the proposed molecular formula. This high degree of accuracy is indispensable for differentiating between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments is utilized to fully elucidate the structure of this compound.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Data

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and fluorine atoms present in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, distinct signals are expected for the protons on the aromatic ring and the piperazine (B1678402) ring. The integration of these signals provides the relative number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments. The chemical shifts of the carbon signals provide insights into their hybridization and bonding. For instance, the carbons of the aromatic ring will resonate at different frequencies than the aliphatic carbons of the piperazine ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive for NMR analysis. The ¹⁹F NMR spectrum will show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. Coupling between the fluorine and adjacent protons or carbons can also be observed, providing further structural information.

While specific experimental data for this compound is not publicly available in comprehensive databases, typical chemical shift ranges for similar structural motifs can be predicted.

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 6.5 - 8.5 |

| ¹H (Piperazine) | 2.5 - 4.0 |

| ¹³C (Aromatic) | 110 - 160 |

| ¹³C (Piperazine) | 40 - 60 |

| ¹⁹F (Aryl-F) | -100 to -150 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms and deducing the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network between the protons on the aromatic ring and within the piperazine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This experiment is invaluable for assigning the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the piperazine ring to the fluoronitrophenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the conformation and stereochemistry of the molecule.

Chromatographic Separations for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities that may be present from the synthetic process.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV-DAD, PDA)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture with high resolution. For purity assessment, a validated HPLC method would be developed. The choice of stationary phase (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives) is optimized to achieve good separation of the main compound from any potential impurities.

Detection is typically performed using a UV-Diode Array Detector (DAD) or a Photodiode Array (PDA) detector. These detectors can monitor the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative information (from the peak area) and qualitative information (from the UV spectrum of each peak). This allows for the detection of impurities even if they are present at low levels and helps in their preliminary identification by comparing their UV spectra with that of the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

For the analysis of volatile or semi-volatile impurities and byproducts that may be present from the synthesis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for each peak.

The mass spectrum of each impurity can be compared with spectral libraries for identification. This technique is highly sensitive and specific, making it ideal for detecting and identifying trace amounts of volatile organic compounds that could be present as residual solvents or byproducts from side reactions during the manufacturing process.

Advanced Thin-Layer Chromatography (TLC) Techniques

While traditional Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress and preliminary purity checks, advanced TLC techniques such as High-Performance Thin-Layer Chromatography (HPTLC) offer significantly enhanced resolution, sensitivity, and reproducibility. For the analysis of this compound and its potential impurities, HPTLC can be a powerful tool.

The separation of nitrophenylpiperazine derivatives is achievable on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. A key aspect of HPTLC is the optimization of the mobile phase to achieve optimal separation. For compounds of this class, a variety of solvent systems can be explored. While specific Rf values for this compound are not extensively reported in publicly available literature, data from analogous compounds suggest that mixtures of a non-polar solvent like toluene (B28343) or hexane (B92381) with a more polar solvent such as ethyl acetate (B1210297) or acetone, and sometimes a small amount of a modifier like methanol (B129727) or triethylamine (B128534), would be effective. The inclusion of a basic modifier like triethylamine can help to reduce tailing of the basic piperazine moiety.

Table 1: Illustrative HPTLC Systems for Analysis of Phenylpiperazine Derivatives

| Stationary Phase | Mobile Phase Composition (v/v/v) | Detection | Purpose |

| HPTLC Silica Gel 60 F254 | Toluene : Ethyl Acetate (80:20) | UV (254 nm) | Initial purity screening |

| HPTLC Silica Gel 60 F254 | Hexane : Acetone : Triethylamine (70:30:0.1) | UV (254 nm, 366 nm) | Separation from less polar impurities |

| HPTLC RP-18 F254s | Methanol : Water (80:20) | UV (254 nm) | Analysis of polar impurities |

This table is illustrative and based on general principles for the chromatography of phenylpiperazine derivatives. Specific Rf values would need to be determined experimentally for this compound.

Densitometric scanning of the developed HPTLC plates allows for the quantification of the main spot corresponding to this compound and any impurity spots, providing a detailed purity profile.

Hyphenated Analytical Platforms for Enhanced Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable for unambiguous identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

LC-MS/MS is a highly sensitive and selective technique that is ideal for identifying and quantifying this compound, as well as for detecting and identifying trace-level impurities. A reversed-phase HPLC method would typically be developed for separation, followed by detection using a tandem mass spectrometer.

Cleavage of the piperazine ring: This is a common fragmentation pathway for piperazine derivatives, leading to the formation of several characteristic ions.

Loss of the nitro group: Fragmentation involving the nitro group can also be expected.

Table 2: Postulated MS/MS Fragmentation of this compound ([M+H]+ = m/z 226.1)

| Precursor Ion (m/z) | Postulated Product Ion (m/z) | Postulated Neutral Loss | Structural Assignment of Fragment |

| 226.1 | 180.1 | 46 (NO2) | [M+H-NO2]+ |

| 226.1 | 154.1 | 72 (C4H8N) | Ion from piperazine ring cleavage |

| 226.1 | 139.0 | 87 (C4H9N2) | Fluoronitrophenyl cation |

This table represents a plausible fragmentation pattern and requires experimental verification.

The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for impurity profiling, capable of detecting and identifying process-related impurities and degradation products at very low levels.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) for On-Line Structural Information

LC-NMR combines the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is particularly useful for the unambiguous identification of unknown impurities or for confirming the structure of the main component in a complex mixture without the need for prior isolation.

For the analysis of this compound, a reversed-phase LC method using deuterated solvents (e.g., acetonitrile-d3 (B32919) and D2O) would be employed. As the peak of interest elutes from the column, it can be directed into the NMR flow cell for on-line acquisition of 1H NMR and other NMR spectra.

The 1H NMR spectrum of this compound would exhibit characteristic signals for the protons on the aromatic ring and the piperazine ring. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and nitro substituents. While specific NMR data for this compound is not widely published, studies on similar nitrophenylpiperazine derivatives can provide insights into the expected spectral features nih.govnih.gov.

Table 3: Expected 1H NMR Chemical Shift Ranges for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.2 | m |

| Piperazine-H (adjacent to N-Aryl) | 3.2 - 3.6 | t |

| Piperazine-H (adjacent to NH) | 3.0 - 3.4 | t |

| NH (piperazine) | 1.5 - 2.5 | br s |

This table provides estimated chemical shift ranges based on analogous structures. Actual values would require experimental determination.

LC-NMR is a powerful, albeit less sensitive, technique compared to LC-MS. However, its ability to provide detailed structural information on-line makes it an exceptional tool for definitive structural confirmation and the characterization of unknown compounds in a mixture.

Method Development and Validation Protocols for Quantitative Analysis

For the routine quantitative analysis of this compound, for example in quality control settings, a robust and reliable analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and well-suited technique for this purpose. The development and validation of such a method must follow stringent protocols to ensure its accuracy, precision, and reliability.

Method development would involve a systematic approach to optimize the chromatographic conditions. This includes the selection of a suitable stationary phase (e.g., a C18 or C8 column), mobile phase composition (e.g., a mixture of acetonitrile or methanol and a buffer), flow rate, and detection wavelength. The goal is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities.

Once the method is developed, it must be validated according to the guidelines of the International Council for Harmonisation (ICH). The validation process would typically include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 4: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay of this compound

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | RSD of results should be within acceptable limits |

These are general acceptance criteria and may vary depending on the specific application and regulatory requirements.

A fully validated HPLC method provides the necessary confidence for its use in the routine quality control and purity assessment of this compound, ensuring that it meets the required specifications for its intended use.

Computational Chemistry and in Silico Modeling of 1 2 Fluoro 4 Nitrophenyl Piperazine

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. For 1-(2-Fluoro-4-nitrophenyl)piperazine, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be used to determine its optimized geometry and electronic structure. researchgate.net

These calculations yield crucial parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov

Further analysis can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map helps identify electrophilic and nucleophilic sites, predicting how the molecule might interact with biological targets. Other calculated descriptors, such as chemical hardness (η), chemical potential (µ), and global electrophilicity (ω), provide a more quantitative measure of the molecule's reactivity and stability. nih.govjocpr.com

| Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 4.5 D | Measures the polarity of the molecule. |

| Total Energy | -855 Hartree | Thermodynamic stability of the molecule. |

| Global Electrophilicity (ω) | 2.5 eV | Describes the propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can reveal its conformational flexibility and stability in various environments, such as in an aqueous solution, which mimics physiological conditions. nih.gov

The simulation process involves placing the molecule within a simulated box, often filled with water molecules, and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom is tracked over time, providing a detailed view of the molecule's movements and conformational changes. nih.gov

Analysis of the MD trajectory can reveal the range of conformations the molecule can adopt, the stability of these conformations, and the energy barriers between them. This is particularly important for piperazine (B1678402) derivatives, as the flexibility of the piperazine ring can significantly influence how the molecule binds to a biological target. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to understand the molecule's compactness. nih.gov Such insights are crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket. nih.govuq.edu.au

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy and forces between atoms. |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment. |

| Simulation Time | 100 ns | Duration to observe significant conformational changes. |

| Temperature | 300 K | Simulates physiological temperature. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metrics | RMSD, Rg, Dihedral Angles | Quantify conformational stability, compactness, and specific structural changes. |

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein. A scoring function is then used to evaluate each pose, estimating the binding affinity. nih.gov These scores help rank different ligands and predict their potential efficacy.

Arylpiperazine derivatives are known to interact with various receptors, including serotonin (B10506) and sigma receptors. nih.govnih.gov Docking this compound into the binding site of a target like the sigma-1 receptor could reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and acidic residues (e.g., Asp, Glu), or hydrophobic interactions between the nitrophenyl ring and nonpolar residues. nih.gov This information is invaluable for structure-based drug design, allowing for modifications to the ligand to enhance binding affinity and selectivity. nih.gov

| Interacting Residue (Sigma-1 Receptor) | Interaction Type | Predicted Distance (Å) |

| Glu172 | Hydrogen Bond / Ionic | 2.8 |

| Asp126 | Hydrogen Bond / Ionic | 3.1 |

| Trp164 | Pi-Pi Stacking (with nitrophenyl ring) | 4.5 |

| Ile124 | Hydrophobic | 3.9 |

| Val152 | Hydrophobic | 4.2 |

Pharmacophore Modeling for Receptor-Ligand Recognition

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model for a series of active compounds, including this compound, would define the key chemical features and their spatial relationships required for binding to a common receptor.

These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic rings (AR), hydrophobic groups (HY), and positive/negative ionizable centers. nih.gov For this compound, a potential pharmacophore model might include the basic nitrogen of the piperazine ring as a positive ionizable feature, the nitrophenyl group as a hydrophobic and aromatic feature, and the nitro group's oxygen atoms as hydrogen bond acceptors.

Once developed, this model serves as a 3D query for searching large chemical databases to identify novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the same target. ncn.gov.pl

| Pharmacophoric Feature | Corresponding Moiety in Compound | Role in Receptor Binding |

| Aromatic Ring (AR) | 2-Fluoro-4-nitrophenyl group | Pi-pi stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Oxygen atoms of the nitro group | Forms hydrogen bonds with donor residues. |

| Positive Ionizable (PI) | Distal piperazine nitrogen | Forms ionic interactions or hydrogen bonds. |

| Hydrophobic Group (HY) | Phenyl ring and piperazine backbone | Engages in van der Waals and hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activities is required. Molecular descriptors are calculated for each compound, and statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build an equation that correlates these descriptors with the observed activity. researchgate.net

For example, a QSAR model could be developed to predict the antidepressant activity of arylpiperazine derivatives. nih.gov The resulting model could highlight which molecular properties (e.g., electronic, steric) are most important for the desired activity, providing a predictive tool for designing new, more potent compounds before their synthesis. nih.govtandfonline.com

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR/QSPR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D representation (e.g., topological indices, connectivity indices).

3D Descriptors: Based on the 3D geometry (e.g., steric parameters, surface area).

Quantum-Chemical Descriptors: Derived from quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges). jocpr.com

For this compound, a range of descriptors would be calculated to capture its physicochemical characteristics. The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Constitutional (1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Size and shape, relevant for receptor fit. |

| Electronic (Quantum) | HOMO/LUMO Energies | Reactivity and electron-donating/accepting ability. |

| Physicochemical | LogP (Partition Coefficient) | Lipophilicity and ability to cross membranes. |

Statistical Validation and Applicability Domain of QSAR Models

The reliability and predictive power of a Quantitative Structure-Activity Relationship (QSAR) model are paramount for its practical application in drug design. This is ensured through rigorous statistical validation and the definition of its applicability domain (AD). While specific QSAR models for this compound are not extensively reported in publicly available literature, the principles of validation and AD can be illustrated through studies on structurally related piperazine derivatives.

Statistical validation of a QSAR model involves a series of metrics to assess its goodness-of-fit, robustness, and predictive capability. mdpi.comnih.gov Key statistical parameters include the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables. A high R² value (typically > 0.6) indicates a good fit of the model to the training data. mdpi.com

However, a high R² alone is insufficient to guarantee a model's predictive power. Therefore, internal and external validation techniques are employed. Internal validation, often performed using leave-one-out cross-validation (Q²), assesses the model's robustness. A high Q² value (typically > 0.5) suggests that the model is not overfitted to the training data. mdpi.com External validation, on the other hand, evaluates the model's ability to predict the activity of an independent set of test compounds. The predictive R² (pred_R²) is a common metric for external validation, and a value greater than 0.5 is generally considered acceptable. scispace.comopenpharmaceuticalsciencesjournal.com

For instance, a robust QSAR model was developed for a series of 80 piperazine and keto piperazine derivatives as renin inhibitors. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The statistical validation of this model yielded the following parameters:

| Statistical Parameter | Value | Description |

| R² | 0.846 | Coefficient of determination, indicating a good fit of the model to the training data. |

| Q² | 0.818 | Cross-validated correlation coefficient, suggesting good model robustness and internal predictivity. |

| pred_R² | 0.821 | Predictive R² for the external test set, demonstrating strong predictive power. |

| F-test | 95.465 | F-statistic, indicating the overall statistical significance of the model. |

The Applicability Domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. researchgate.netmdpi.comtum.de It is a critical component of QSAR modeling, as predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. mdpi.comvariational.ai The AD can be defined based on various criteria, including the range of descriptor values in the training set, structural similarity, or the leverage approach. mdpi.comnih.gov For example, the AD of a QSAR model for piperazine derivatives could be defined by the range of molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) of the compounds in the training set. Any new compound with descriptor values falling outside these ranges would be considered outside the AD.

Virtual Screening and Library Design Based on Computational Models

Computational models, including QSAR and pharmacophore models, are pivotal in virtual screening and the design of chemical libraries to identify novel bioactive compounds. nih.gov The this compound scaffold can serve as a starting point for these in silico approaches.

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock and score potential ligands. Ligand-based virtual screening, on the other hand, uses the knowledge of known active compounds to identify new ones with similar properties.

For phenylpiperazine-containing scaffolds, virtual screening campaigns can be designed to identify inhibitors of specific targets. For example, in a study aimed at discovering sigma receptor 1 (S1R) ligands, a screening campaign of an in-house collection of piperidine (B6355638)/piperazine-based compounds was conducted. nih.govrsc.org This led to the identification of potent S1R agonists. nih.gov Computational studies, including molecular docking, were then used to understand the binding mode of the identified hits. nih.gov

Library design involves the creation of a collection of molecules, either virtual or for synthesis, based on a common scaffold. nih.gov The goal is to generate a diverse set of compounds with a high probability of containing active molecules against a target of interest. The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.com

Computational models can guide the design of focused libraries based on the this compound core. For instance, a phenyl-piperazine-triazine scaffold was designed as an α-helix mimetic, and a combinatorial library was created using a solid-phase synthetic route. nih.gov Screening of this focused library led to the identification of a selective inhibitor of the Mcl-1/BH3 protein-protein interaction. nih.gov

In another example, a novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors. nih.govresearchgate.net Molecular docking studies were performed to investigate the interactions between the designed compounds and the active site of the tyrosinase enzyme, providing insights for further optimization. nih.govresearchgate.net The design process for such libraries often involves the selection of building blocks that introduce chemical diversity at specific positions of the scaffold, guided by computational predictions of their potential to improve biological activity and pharmacokinetic properties. mdpi.comscilit.com

Structure Activity Relationship Sar Investigations of 1 2 Fluoro 4 Nitrophenyl Piperazine Derivatives

Identification of Essential Pharmacophoric Features for Biological Efficacy

The biological efficacy of 1-(2-fluoro-4-nitrophenyl)piperazine derivatives is dictated by a combination of key structural motifs, collectively known as a pharmacophore. This pharmacophore consists of the N-phenylpiperazine (NPP) scaffold, which serves as the primary molecular recognition element, particularly for aminergic G-protein-coupled receptors (GPCRs). semanticscholar.org

The essential features include:

The Piperazine (B1678402) Ring: This central heterocyclic ring is a critical component. One of its nitrogen atoms (N-1) is typically protonated at physiological pH, allowing for the formation of a crucial ionic bond with negatively charged amino acid residues, such as aspartic acid (Asp), in the binding site of target proteins. nih.gov

The Aryl Group (2-Fluoro-4-nitrophenyl): This aromatic portion of the molecule engages in non-covalent interactions, such as π-π stacking or hydrophobic interactions, with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the receptor's binding pocket. nih.gov

Hydrogen Bond Acceptors/Donors: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, contributing to the molecule's solubility and its ability to interact with the target receptor. jetir.org

Substituent at N-4: The nature of the substituent on the second nitrogen (N-4) of the piperazine ring is a key determinant of selectivity and potency, allowing the molecule to probe and interact with secondary binding pockets of the target. semanticscholar.orgresearchgate.net

The combination of a basic nitrogen center within the piperazine ring and the lipophilic aromatic moiety is a recurring feature in many centrally acting agents.

Positional and Electronic Effects of Fluoro and Nitro Substituents on Activity

The specific placement and electronic nature of the fluoro and nitro groups on the phenyl ring of this compound are critical modulators of its biological activity. Both are strong electron-withdrawing groups, which significantly alters the electron distribution of the aromatic ring and influences how the molecule interacts with its biological target. mdpi.com

Ortho-Fluoro Substituent: The fluorine atom at the ortho-position (C2) has a pronounced effect on the molecule's conformation. Due to its steric bulk and electronegativity, it can influence the rotational angle between the phenyl ring and the piperazine ring. semanticscholar.org This steric hindrance can restrict the conformation of the molecule, potentially locking it into a bioactive conformation that has a higher affinity for the target receptor. semanticscholar.org The introduction of a fluorine atom at this position has been shown to increase activity in some series of phenylpiperazine derivatives. nih.gov

Para-Nitro Substituent: The nitro group at the para-position (C4) is a powerful electron-withdrawing group due to both inductive and resonance effects. masterorganicchemistry.com This electronic pull reduces the electron density of the phenyl ring, which can impact its π-π stacking interactions with receptor residues. mdpi.com Furthermore, the nitro group itself can act as a hydrogen bond acceptor, providing an additional point of interaction within the binding pocket. In studies of other N-phenylpiperazine derivatives, the presence of electron-withdrawing substituents on the phenyl ring was found to influence activity against various pathogens. mdpi.com

Conformational Analysis of the Piperazine Ring and Its Influence on Target Binding

The three-dimensional shape, or conformation, of the piperazine ring is a crucial factor in determining how derivatives of this compound bind to their biological targets.

Conformational Restriction and Receptor Binding: The binding of a ligand to a receptor often involves a conformational change in both the ligand and the protein. Docking studies on N-arylpiperazine derivatives have shown that conformational restriction can lead to different binding modes. semanticscholar.orgmdpi.com For instance, the presence of bulky substituents can favor a specific chair conformation or even induce a higher-energy "boat" conformation to achieve optimal interactions with the receptor.

Influence on Efficacy: The ability of the molecule to adopt a specific conformation upon binding can determine whether it acts as an agonist, antagonist, or inverse agonist. For example, in a series of conformationally restricted N-arylpiperazine derivatives, subtle changes in the molecule's ability to adopt a certain shape, influenced by the presence of a methyl group, determined whether the compound was a partial agonist or a weak inverse agonist. semanticscholar.org This highlights the profound impact of conformational flexibility and restriction on the ultimate biological effect.

Exploration of Substituent Variations on the Piperazine Nitrogen Atoms (N-1 and N-4) and Their Impact on Activity

The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for a systematic exploration of the structure-activity relationships. While the N-1 position is defined by the 2-fluoro-4-nitrophenyl group in this scaffold, the N-4 position is a key site for derivatization to modulate pharmacological properties.

N-4 Substituent Diversity: A wide array of substituents can be introduced at the N-4 position, including alkyl, acyl, sulfonyl, and various aromatic or heterocyclic moieties. jetir.orgnih.gov These modifications can significantly alter the compound's size, lipophilicity, and hydrogen bonding capacity, thereby influencing its affinity, selectivity, and pharmacokinetic profile. researchgate.net

Impact on Potency and Selectivity: In a study on phenylpiperazine-based acaricides, various alkyl, acyl, and sulfonyl groups were introduced at the N-4 position. nih.gov It was found that while many substituents resulted in good activity, a trifluoromethylsulfonyl group yielded the highest level of activity against the target mite species. nih.gov Similarly, in a series of nitrophenylpiperazine derivatives developed as tyrosinase inhibitors, placing an indole (B1671886) moiety at the N-4 position resulted in the most potent compound. nih.govnih.gov This demonstrates that the N-4 substituent can interact with specific sub-pockets in the target's active site to enhance binding and efficacy.

The data in the table below, derived from a study on 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, illustrates the impact of N-4 substitution on acaricidal activity.

| Compound ID | N-4 Substituent (R²) | Acaricidal Activity (% mortality at 100 ppm) |

|---|---|---|

| 5-14 | Methyl | 100 |

| 5-20 | Acetyl | 100 |

| 5-25 | Methanesulfonyl | 100 |

| 5-27 | Trifluoromethanesulfonyl | 100 |

| 5-30 | Phenylsulfonyl | 100 |

Data adapted from a study on the acaricidal activity of phenylpiperazine derivatives. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the 3D properties of a series of molecules with their biological activity. For arylpiperazine derivatives, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models.

Key Molecular Fields: These studies typically reveal that the biological activity of piperazine derivatives is highly dependent on steric and electrostatic factors. nih.govmdpi.com

Steric Fields: The size and shape of the molecule are critical. 3D-QSAR models often show that bulky groups are favored in some regions of the molecule, where they can fill a hydrophobic pocket in the receptor, while they are disfavored in other areas where they would cause steric clashes.

Electrostatic Fields: The distribution of charge is also paramount. Models often indicate that regions of positive or negative potential are correlated with activity, highlighting the importance of electrostatic interactions and hydrogen bonds with the target.

Predictive Modeling: A successful 3D-QSAR model, characterized by high cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²) values, can be used to predict the activity of newly designed compounds before they are synthesized. mdpi.com This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. For example, a CoMFA model for thieno-pyrimidine derivatives, which share some structural similarities with arylpiperazines, showed that steric and electrostatic fields contributed 67.7% and 32.3%, respectively, to the model's predictive power. mdpi.com

The following table presents typical statistical results from a 3D-QSAR study on a series of bioactive compounds, illustrating the predictive power of such models.

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (Predictive r²) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.818 | 0.917 | 0.794 | Steric: 67.7%, Electrostatic: 32.3% |

| CoMSIA | 0.801 | 0.897 | 0.762 | Steric: 29.5%, Electrostatic: 29.8%, Hydrophobic: 29.8%, H-bond Donor: 6.5%, H-bond Acceptor: 4.4% |

Data representative of 3D-QSAR studies on heterocyclic inhibitors. mdpi.com

Insights into Molecular Recognition and Binding Modes through Co-crystallization Studies

Key Interactions from Docking and Crystallography: Molecular docking and X-ray crystallography studies of various phenylpiperazine derivatives reveal common interaction patterns. mdpi.comrsc.org These include:

Hydrogen Bonding: The protonated piperazine nitrogen frequently forms a strong hydrogen bond or salt bridge with a key acidic residue (e.g., Asp) in the active site. rsc.org

Hydrophobic Interactions: The phenyl ring and other lipophilic parts of the molecule typically occupy a hydrophobic pocket, interacting with nonpolar amino acid residues. nih.gov The 2-fluoro-4-nitrophenyl group would be expected to engage in such interactions.

π-π and Cation-π Interactions: The aromatic ring can engage in π-π stacking with aromatic residues like Phe or Tyr, or cation-π interactions where the protonated piperazine nitrogen interacts with the face of an aromatic ring. semanticscholar.org

Example from Phenylahistin (B1241939) Derivatives: For example, the co-crystal structure of phenylahistin derivatives (which contain a diketopiperazine ring) with tubulin shows that the molecule binds in a deep pocket at the interface of α- and β-tubulin. mdpi.com The phenyl rings of the ligand engage in hydrophobic interactions and can induce a conformational change in the binding pocket to accommodate the ligand. mdpi.com

Pharmacological and Biological Activity Assessment of 1 2 Fluoro 4 Nitrophenyl Piperazine

In Vitro Biological Screening Assays

Comprehensive searches of scientific databases and chemical repositories did not yield any specific in vitro biological screening results for 1-(2-Fluoro-4-nitrophenyl)piperazine. The following subsections detail the absence of data in the requested categories.

Enzyme Inhibition Assays (e.g., Kinase Inhibition, Dehydrogenase Inhibition)

No studies were identified that specifically evaluated the inhibitory activity of this compound against any kinases, dehydrogenases, or other enzymes. While research on other nitrophenylpiperazine derivatives has shown some activity, for instance, as tyrosinase inhibitors, these studies did not include the 2-fluoro substituted analog. nih.govnih.gov

Receptor Agonist/Antagonist Profiling

There is no available data from receptor binding assays or functional assays to characterize the agonist or antagonist activity of this compound at any specific biological receptors. Studies on other fluorinated piperazine (B1678402) derivatives have explored their roles as, for example, serotonin-selective reuptake inhibitors, but these investigations did not include the compound . nih.gov

Cellular Proliferation and Cytotoxicity Assays in Disease Models (e.g., Cancer, Infectious Diseases)

No published research was found that details the effects of this compound on cellular proliferation or its cytotoxic effects in any cancer or infectious disease cell lines. While the broader class of piperazine derivatives has been investigated for such properties, specific IC50 or other cytotoxicity values for this compound are not available in the reviewed literature. researchgate.net

Antimalarial Activity Evaluation

There are no published studies that have assessed the in vitro antimalarial activity of this compound against Plasmodium falciparum or other malaria parasites. Research into fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates did not include this compound in their screening library. digitellinc.com

Anti-inflammatory and Immunomodulatory Effects

No in vitro studies investigating the anti-inflammatory or immunomodulatory properties of this compound were found. Research on other piperazine derivatives has explored their potential to modulate inflammatory pathways, but data for the specific compound of interest is absent. biomedpharmajournal.orgwisdomlib.orghamdard.edu.pknih.gov

In Vivo Preclinical Efficacy Studies (Methodological Framework)

A comprehensive review of published scientific literature reveals a notable absence of in vivo preclinical efficacy studies specifically investigating the compound this compound. While the broader class of phenylpiperazines has been the subject of numerous animal studies to evaluate potential therapeutic effects, research focusing on this particular molecule is not available. Consequently, there is no established methodological framework for its in vivo evaluation, as it has not been reported in animal models of disease.

Elucidation of Mechanism of Action at the Molecular and Cellular Level

The mechanism of action for this compound at a molecular and cellular level has not been elucidated in the scientific literature. The compound is primarily documented as a chemical intermediate, for instance, in the synthesis of the antimicrobial agent Eperezolid. chemicalbook.com

Target Identification and Validation

There are no available studies that identify or validate specific molecular targets for this compound. Research on structurally related nitro-containing compounds has identified potential targets in mycobacteria, but this cannot be directly extrapolated to the title compound. nih.gov

Pathway Analysis and Signaling Modulation

Due to the lack of target identification, there has been no pathway analysis or investigation into the modulation of signaling pathways by this compound. The broader piperazine class of compounds is known to interact with various receptors and transporters, but specific data for this molecule is absent. drugbank.comwikipedia.org

Comparative Biological Activity with Clinically Relevant Agents

No scientific studies have been published that compare the biological activity of this compound with any clinically relevant agents. Such comparative analyses are contingent on the initial identification of a specific biological activity for the compound, which is currently not documented.

Evaluation for Specific Therapeutic Indications (e.g., Anti-TB, Antitumor, Antidepressant)

Despite the diverse pharmacological activities associated with the piperazine scaffold, this compound itself has not been specifically evaluated for anti-tubercular, antitumor, or antidepressant properties. nih.govnih.govnih.gov Research in these therapeutic areas has focused on other derivatives of piperazine. For example, some nitrofuranyl piperazines have been investigated for their antimycobacterial properties, and various other phenylpiperazine derivatives have been explored for their potential as antidepressant and antitumor agents. nih.govnih.govresearchgate.netresearchgate.net However, these findings are not directly applicable to this compound.

Toxicological Profile and Safety Assessment of 1 2 Fluoro 4 Nitrophenyl Piperazine

In Silico Predictive Toxicology Models

In silico methods use computer-based models to predict the toxicological properties of chemicals based on their structure, thereby reducing the need for animal testing and providing early-stage hazard identification. ontosight.ai

Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to predict the toxicity of a chemical by establishing a correlation between its molecular structure and its known toxic effects. nih.gov For a novel compound like 1-(2-fluoro-4-nitrophenyl)piperazine, a QSTR model would be built using a dataset of structurally similar chemicals with known toxicity data. ontosight.ai

The prediction of its toxicity would involve calculating various molecular descriptors that quantify its physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: These relate to the electron distribution in the molecule. The presence of the electron-withdrawing nitro (-NO2) and fluoro (-F) groups on the phenyl ring significantly influences the electronic properties of the compound, which is a key factor in its reactivity and potential toxicity. nih.govresearchgate.net

Hydrophobicity Descriptors: Typically represented by log Kow (the logarithm of the octanol-water partition coefficient), this descriptor is crucial for predicting a chemical's absorption, distribution, and ability to cross cell membranes. nih.govmdpi.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

QSTR models developed for nitroaromatic compounds often show a correlation between mutagenicity and factors like the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the ease of reduction of the nitro group. researchgate.netoup.com

Table 1: Conceptual QSTR Descriptors for this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Toxicity Prediction |

|---|---|---|

| Electronic | LUMO Energy | Predicts the ease of nitro group reduction, a key step in the metabolic activation of many nitroaromatics to toxic species. oup.com |

| Hydrophobicity | log Kow | Influences bioavailability and the ability to interact with biological macromolecules. Increased hydrophobicity can correlate with increased toxicity for some endpoints. nih.gov |

| Steric/Topological | Molecular Weight | Relates to the overall size of the molecule, affecting its diffusion and transport properties. |

| Electronic | Dipole Moment | Describes the polarity of the molecule, which can affect its solubility and interaction with polar biological targets. |

Read-Across and Analog-Based Toxicity Predictions

Read-across is a data gap-filling technique that uses toxicity data from a well-studied source chemical (an analog) to predict the toxicity of a target chemical that lacks data but is structurally similar. numberanalytics.comepa.gov The approach is based on the principle that similar structures are likely to have similar toxicological properties. The U.S. Environmental Protection Agency's Generalized Read-Across (GenRA) framework provides a systematic method for such predictions. epa.gov

For this compound, a suitable analog is 1-(4-nitrophenyl)piperazine . This analog shares the core nitrophenylpiperazine structure, differing only by the absence of the fluorine atom. This structural similarity suggests they may share metabolic pathways and mechanisms of toxicity. Based on the available hazard data for this analog, a predictive toxicity profile can be constructed for the target compound.

Table 2: Read-Across Toxicity Prediction Based on a Structural Analog

| Compound | Structure | Known/Predicted Hazard Classifications |

|---|---|---|

| Target: this compound | C10H12FN3O2 | Predicted: Based on the analog, likely to be harmful if swallowed, inhaled, or in contact with skin. Expected to cause skin, eye, and respiratory irritation. nih.gov |

| Analog: 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | Known: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |

The rationale for this read-across is the shared nitrophenylpiperazine moiety, which is expected to be the primary driver of toxicity. The addition of a fluorine atom is not anticipated to fundamentally change the mode of action, though it could influence the potency by altering metabolic rates or electronic properties. researchgate.net

Structural Alerts for Potential Toxicophores

Structural alerts, or toxicophores, are specific molecular fragments or functional groups known to be associated with toxicity. xundrug.cn Identifying these alerts within a molecule provides a rapid assessment of its potential to cause adverse effects, such as carcinogenicity or mutagenicity.

The structure of this compound contains at least one significant structural alert:

Nitroaromatic Group: The 4-nitrophenyl group is a well-established structural alert. Nitroaromatic compounds are known to be mutagenic and carcinogenic. acs.orgacs.org Their toxicity is often mediated through metabolic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These reactive species can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage. mdpi.com

Table 3: Structural Alerts Identified in this compound

| Structural Alert (Toxicophore) | Associated Toxicity | Proposed Mechanism |

|---|---|---|

| Aromatic Nitro Group (-NO2 on a phenyl ring) | Mutagenicity, Carcinogenicity, Genotoxicity | Metabolic reduction to reactive nitroso and N-hydroxy-amino intermediates that can form DNA adducts. mdpi.comnih.gov |

| Aromatic Amine (potential metabolite) | Mutagenicity, Carcinogenicity | If the nitro group is fully reduced to an amino group, aromatic amines can undergo metabolic N-oxidation to form reactive species. |

In Vitro Cytotoxicity and Genotoxicity Assays

In vitro assays are essential for evaluating the effects of a chemical at the cellular level, providing data on cytotoxicity (cell killing) and genotoxicity (damage to genetic material).

Assessment of Cell Viability and Apoptosis Induction

While no direct studies on this compound are available, research on other piperazine (B1678402) derivatives indicates a potential for cytotoxic and pro-apoptotic activity. Apoptosis, or programmed cell death, is a crucial cellular process, and its induction is a common mechanism for anticancer drugs.

Studies on various novel piperazine derivatives have demonstrated their ability to:

Inhibit the proliferation of cancer cells with low micromolar IC50 values. e-century.us

Induce the characteristic features of apoptosis, such as DNA fragmentation and nuclear condensation. proquest.com

Activate the caspase cascade (e.g., caspase-3, -8, and -9), which are key executioner proteins in the apoptotic pathway. nih.govnih.gov

Induce apoptosis through both the death receptor-mediated and mitochondrial-mediated pathways. plos.org

These findings suggest that this compound warrants investigation for similar effects. It is plausible that it could reduce cell viability and trigger apoptosis in susceptible cell lines.

Table 4: Reported Cytotoxic and Pro-Apoptotic Effects of Various Piperazine Derivatives

| Piperazine Derivative Class | Cell Line(s) Studied | Observed Effects | Reference |

|---|---|---|---|

| β-elemene piperazine derivatives | Human leukemia (HL-60, K562) | Inhibited cell growth, induced apoptosis, generated reactive oxygen species (ROS), and activated caspase-8. | nih.govnih.govplos.org |

| 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine | Glioblastoma (U87), Cervix cancer (HeLa) | Highly cytotoxic (IC50 < 50 nM), induced DNA fragmentation, and activated caspase-3 and -9. | proquest.com |

| Novel piperazine derivative (C505) | Leukemia (K562) and other cancer cells | Inhibited cell proliferation (GI50 = 0.06-0.16 µM) and induced caspase-dependent apoptosis. | e-century.us |

Mutagenicity and DNA Damage Evaluation

The potential for this compound to be mutagenic or cause DNA damage is high, primarily due to the presence of the nitroaromatic moiety.